Rubiatriol

Description

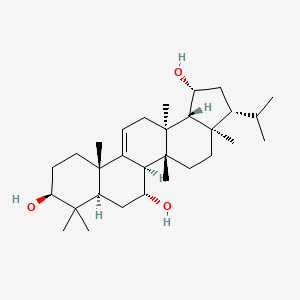

Structure

3D Structure

Properties

CAS No. |

107694-02-0 |

|---|---|

Molecular Formula |

C30H50O3 |

Molecular Weight |

458.7 g/mol |

IUPAC Name |

(1R,3R,3aR,5aR,5bR,6R,7aR,9S,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene-1,6,9-triol |

InChI |

InChI=1S/C30H50O3/c1-17(2)19-15-21(32)25-28(19,6)13-14-29(7)24-18(9-12-30(25,29)8)27(5)11-10-23(33)26(3,4)22(27)16-20(24)31/h9,17,19-25,31-33H,10-16H2,1-8H3/t19-,20-,21-,22+,23+,24-,25-,27-,28-,29-,30+/m1/s1 |

InChI Key |

PZBGHZIQCYOWLL-GJOOHKEJSA-N |

SMILES |

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O |

Isomeric SMILES |

CC(C)[C@H]1C[C@H]([C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3[C@@H](C[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)C)C)O |

Canonical SMILES |

CC(C)C1CC(C2C1(CCC3(C2(CC=C4C3C(CC5C4(CCC(C5(C)C)O)C)O)C)C)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Rubiatriol |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies

Optimized Extraction and Chromatographic Isolation Techniques for Rubiatriol

The isolation of this compound typically begins with the extraction of the plant material, most commonly the roots of Rubia cordifolia nih.govsysrevpharm.orgresearchgate.netresearchgate.netmdpi.comnih.govnih.govdntb.gov.uad-nb.infomdpi.comjournalofsports.comresearchgate.netnii.ac.jp. Various solvents have been employed for the extraction of compounds from Rubia cordifolia, including ethanol, methanol (B129727), chloroform, and water nih.govsysrevpharm.orgresearchgate.netmdpi.comnih.govmdpi.com. Soxhlet extraction is one method that has been utilized in the preparation of extracts from Rubia cordifolia roots nih.govsysrevpharm.orgresearchgate.net.

Following the initial extraction, chromatographic techniques are essential for the separation and purification of this compound from the complex mixture of compounds present in the crude extract. Column chromatography, particularly using silica (B1680970) gel, is a common approach for initial fractionation nih.govmdpi.com. Further purification often involves high-performance liquid chromatography (HPLC) mdpi.comresearchgate.net. Ultra-performance liquid chromatography (UPLC) coupled with detection systems like UV and mass spectrometry (MS) has been highlighted as an effective analytical tool for the determination of chemical constituents in Rubia cordifolia extracts mdpi.comnih.gov. Sephadex LH-20 is another stationary phase that has been used in the chromatographic separation process of compounds from Rubia cordifolia extracts mdpi.com.

The optimization of extraction conditions, such as the choice of solvent and method, can influence the yield and composition of the obtained extract nih.govresearchgate.net. Studies have explored different solvent-based extractions from various parts of Rubia cordifolia, indicating that root extracts prepared in methanol may be particularly suited for yielding certain bioactive compounds nih.govresearchgate.netmdpi.com.

State-of-the-Art Spectroscopic and Spectrometric Approaches for this compound Structure Determination

The structural elucidation of this compound relies heavily on advanced spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H NMR and ¹³C NMR, provides detailed information about the carbon-hydrogen framework and functional groups within the molecule researchgate.netnih.govmdpi.comresearchgate.netconicet.gov.ar. Modern NMR spectroscopy is considered an exceptional tool for elucidating the structure and molecular conformation of large molecules like pentacyclic terpenoids, with ¹³C chemical shifts being particularly sensitive to structural features conicet.gov.ar.

Mass spectrometry (MS), especially high-resolution techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) and Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS), is crucial for determining the molecular weight and elemental composition of this compound researchgate.netmdpi.comnih.govmdpi.comresearchgate.netnih.gov. UPLC coupled with Q-TOF-MS has been demonstrated as an effective method for analyzing chemical constituents and their fragmentation patterns nih.gov. Fragmentation patterns observed in MS/MS experiments provide valuable data for piecing together the structure of the molecule nih.gov.

Other spectroscopic methods, such as Ultraviolet (UV) and Infrared (IR) spectroscopy, provide complementary information about the presence of chromophores and functional groups, respectively nih.govmdpi.comresearchgate.net. UV spectra can suggest the presence of conjugated systems, while IR spectroscopy helps identify characteristic functional groups like hydroxyl or carbonyl groups mdpi.comiafaforallergy.com.

The combination of these spectroscopic and spectrometric data, along with techniques like Heteronuclear Multiple Bond Correlation (HMBC) in NMR, allows for the comprehensive determination of the complex chemical structure of this compound mdpi.com.

Biosynthetic Pathways and Enzyme Systems

Investigation of Proposed Biosynthetic Routes to Rubiatriol

While the specific biosynthetic route leading directly to this compound in Rubia cordifolia is not fully elucidated, it is understood to follow the general pathway for pentacyclic triterpenes, which involves the cyclization of 2,3-oxidosqualene (B107256) nih.govmdpi.commdpi.comwikipedia.org. 2,3-Oxidosqualene is formed from squalene (B77637) by the action of squalene epoxidase nih.gov. The cyclization of 2,3-oxidosqualene is a critical branching point in plant metabolism, leading to the formation of various triterpene scaffolds catalyzed by oxidosqualene cyclases (OSCs) or triterpene synthases mdpi.commdpi.com.

Pentacyclic triterpenes like ursolic acid and oleanolic acid, which share structural similarities with this compound, are derived from the cyclization of 2,3-oxidosqualene to α-amyrin and β-amyrin, respectively nih.govmdpi.comwikipedia.org. These amyrin intermediates are then further modified by cytochrome P450 enzymes nih.govwikipedia.orgnih.gov. Given that this compound is a triterpenoid (B12794562) found in R. cordifolia, it is plausible that its biosynthesis involves similar initial steps, potentially branching off from a common intermediate like β-amyrin or a related triterpene scaffold through subsequent oxidation or hydroxylation reactions catalyzed by specific enzymes. Research into the triterpenoid profiles of Rubia species has identified various pentacyclic triterpenes, suggesting a diverse array of OSCs and modifying enzymes are active in these plants d-nb.info.

Characterization of Key Enzymes Involved in this compound Biosynthesis

The enzymes involved in the biosynthesis of triterpenoids in plants primarily include those in the upstream MVA and MEP pathways, squalene epoxidase, oxidosqualene cyclases (triterpene synthases), and cytochrome P450 monooxygenases nih.govnih.govmdpi.comwikipedia.orgnih.govmdpi.com. While specific enzymes directly catalyzing the formation of this compound have not been extensively characterized, studies on the biosynthesis of related triterpenes like oleanolic acid and ursolic acid provide insights into the types of enzymes likely involved.

β-amyrin synthase, an oxidosqualene cyclase, is responsible for the cyclization of 2,3-oxidosqualene to β-amyrin, a precursor for oleanolic acid mdpi.comwikipedia.orgnih.gov. Subsequent oxidation of β-amyrin at specific carbon positions is catalyzed by cytochrome P450 enzymes, particularly those belonging to the CYP716A subfamily, to form oleanolic acid wikipedia.orgnih.gov. Similarly, α-amyrin synthase leads to the formation of α-amyrin, a precursor for ursolic acid, which is also modified by cytochrome P450 enzymes nih.govacs.orgresearchgate.net.

Given the triterpenoid structure of this compound, it is highly probable that its biosynthesis involves a specific oxidosqualene cyclase that forms the core scaffold, followed by one or more cytochrome P450 enzymes and potentially other modifying enzymes (such as hydroxylases or reductases) that introduce the specific functional groups characteristic of this compound. Characterization of these enzymes would typically involve gene identification, cloning, heterologous expression (often in yeast), and in vitro enzymatic assays to confirm their catalytic activity and substrate specificity mdpi.comnih.govnih.govfrontiersin.org.

Genetic and Molecular Regulation of Triterpenoid Production in Rubia cordifolia

The production of secondary metabolites, including triterpenoids, in plants is subject to complex genetic and molecular regulation mdpi.com. This regulation can involve transcription factors, signaling pathways, and responses to environmental cues mdpi.commdpi.com. Studies on other medicinal plants have shown that the expression of genes encoding key enzymes in triterpenoid biosynthesis, such as OSCs and cytochrome P450s, is often tightly regulated nih.govoup.com.

In Rubia cordifolia, research has touched upon the regulation of secondary metabolite production, although much of this has focused on anthraquinones globalresearchonline.netmdpi.comphcogrev.com. However, the presence of various triterpenoids in R. cordifolia suggests that their biosynthesis is also under genetic control. Transcription factors, such as those from the WRKY, MYB, AP2/ERF, bZIP, bHLH, and NAC families, are known to regulate the expression of genes involved in secondary metabolism in various plant species mdpi.com. Investigating the expression patterns of putative OSC and cytochrome P450 genes in R. cordifolia and identifying the transcription factors that bind to their promoter regions would provide insights into the molecular mechanisms regulating this compound biosynthesis.

Furthermore, environmental factors and elicitors, such as methyl jasmonate and salicylic (B10762653) acid, have been shown to influence the accumulation of secondary metabolites, including triterpenoids, in plant cell cultures globalresearchonline.netmdpi.com. Understanding how these factors affect the expression of genes in the this compound biosynthetic pathway in R. cordifolia could be crucial for optimizing its production.

Preclinical Biological Activities and Mechanistic Investigations

In Vitro Cellular Activity Profiling and Pathway Analysis

In vitro studies are crucial for characterizing the direct effects of rubiatriol on various cell types and for dissecting the molecular pathways involved in these responses.

Assessment of Cellular Responses in Model Systems

This compound has demonstrated antiproliferative effects in a variety of cancer cell lines, indicating a potential role in cancer therapy. Studies have reported its activity against prostate cancer cell lines such as PC-3 and DU145 nih.govdntb.gov.uaresearchgate.netsathyabama.ac.in. Breast cancer cell lines, including MCF-7 and MDA-MB-231, have also shown sensitivity to this compound treatment tnsroindia.org.initmedicalteam.plplantaedb.com. Furthermore, its antiproliferative effects have been observed in leukemia (HL-60) researchgate.net, colon cancer (HCT-116, SW480) sciforum.netpharmascholars.com, lung cancer (A549) mdpi.com, and liver cancer (HepG2) cell lines mdpi.com.

Beyond its effects on cancer cells, this compound has also been investigated for its anti-inflammatory properties. Research indicates that this compound can inhibit the production of nitric oxide (NO) in activated macrophages, such as LPS-stimulated RAW 264.7 cells nih.govmdpi.com. This suggests a potential mechanism for its anti-inflammatory effects, as NO is a key mediator in inflammatory processes.

While specific IC50 values for this compound across all tested cell lines were not consistently available in the provided snippets, the reported antiproliferative activity across diverse cancer types highlights its broad potential in this area.

Exploration of Intracellular Signaling Pathway Modulation by this compound

Investigations into the cellular mechanisms of this compound have frequently focused on its ability to modulate key intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammation. Studies suggest that this compound can influence pathways such as NF-κB, PI3K/Akt, and MAPK (ERK, JNK, p38) dntb.gov.uaresearchgate.netsathyabama.ac.intnsroindia.org.initmedicalteam.plplantaedb.comresearchgate.netsciforum.netpharmascholars.com. The NF-κB pathway is a critical regulator of inflammation and cell survival, while the PI3K/Akt and MAPK pathways are heavily involved in cell growth, proliferation, and survival mdpi.comoncotarget.comlongdom.orgfrontiersin.org. By modulating the activation or phosphorylation status of proteins within these cascades, this compound can exert its biological effects. The JAK/STAT pathway, involved in immune responses and cell proliferation, has also been implicated as a target of this compound's modulatory activity dntb.gov.uaresearchgate.netsathyabama.ac.intnsroindia.org.initmedicalteam.plplantaedb.comresearchgate.netsciforum.netpharmascholars.comlongdom.org.

Effects on Cellular Processes and Biomarkers

This compound's modulation of signaling pathways translates into observable effects on various cellular processes and associated biomarkers. A significant area of research is its impact on apoptosis, or programmed cell death. Studies indicate that this compound can induce apoptosis, characterized by markers such as increased caspase activity, PARP cleavage, and alterations in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins dntb.gov.uaresearchgate.netsathyabama.ac.intnsroindia.org.initmedicalteam.plplantaedb.comresearchgate.netsciforum.netpharmascholars.com.

Furthermore, this compound has been shown to affect the cell cycle, leading to cell cycle arrest in specific phases, such as G0/G1 or G2/M dntb.gov.uaresearchgate.netsathyabama.ac.intnsroindia.org.initmedicalteam.plplantaedb.comresearchgate.netsciforum.netpharmascholars.com. This arrest is often associated with changes in the expression levels of cyclins and cyclin-dependent kinases (CDKs), which are key regulators of cell cycle progression researchgate.net.

Beyond proliferation and death, this compound has also been reported to influence cellular migration and invasion, processes critical in cancer metastasis dntb.gov.uaresearchgate.netsathyabama.ac.intnsroindia.org.initmedicalteam.plplantaedb.comsciforum.netpharmascholars.com. Its effects on these processes may involve the modulation of matrix metalloproteinases (MMPs) and epithelial-mesenchymal transition (EMT) markers. While not extensively detailed in the provided snippets, effects on angiogenesis markers have also been suggested in some contexts dntb.gov.uaresearchgate.netsathyabama.ac.intnsroindia.org.initmedicalteam.plplantaedb.comsciforum.netpharmascholars.com. Cellular biomarkers, such as those related to oxidative stress and inflammation, can also be influenced by this compound treatment, reflecting its broader biological impact mdpi.commdpi.combioline.org.brnih.gov.

Key In Vitro Cellular Activity Summary

Molecular Target Identification and Validation Strategies for this compound

Identifying the specific molecular targets that this compound interacts with is crucial for understanding its mechanism of action and for rational drug design beatcancer.eudrugtargetreview.com. Both computational and experimental approaches are employed in this process.

Ligand-Based and Structure-Based Target Prediction Methodologies

Computational methods play a significant role in predicting potential molecular targets for compounds like this compound researchgate.netgdb.toolsnih.govactamedica.org. Ligand-based approaches utilize the chemical properties and structures of known ligands to predict interactions with targets gdb.toolsnih.govoxfordglobal.comresearchgate.netbiorxiv.org. Structure-based methods, on the other hand, rely on the 3D structure of the target protein and the ligand to predict binding modes and affinities, often employing techniques like molecular docking gdb.toolsoxfordglobal.commdpi.commdpi.comnih.govnih.gov.

Molecular docking studies have been utilized to predict potential interactions of this compound with various proteins that are relevant to its observed biological activities oncotarget.commdpi.comoxfordglobal.commdpi.commdpi.comnih.gov. These studies can provide insights into the putative binding sites and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and its potential targets. Predicted targets often include kinases, transcription factors, and enzymes involved in the signaling pathways and cellular processes affected by this compound oncotarget.commdpi.comoxfordglobal.commdpi.commdpi.comnih.gov.

Experimental Approaches for Direct Target Binding Elucidation

While computational predictions provide valuable hypotheses, experimental validation is necessary to confirm direct molecular targets drugtargetreview.com. Various experimental techniques can be used to elucidate the binding of a compound to its target protein. These methods include cellular thermal shift assay (CETSA), pull-down assays, and surface plasmon resonance (SPR) oxfordglobal.commdpi.comthno.orgnih.gov. CETSA assesses the thermal stability of a protein in the presence and absence of a ligand, where ligand binding can increase the protein's melting temperature. Pull-down assays involve immobilizing the compound or a derivative and using it to capture interacting proteins from cell lysates. SPR measures the binding affinity and kinetics between a molecule and its potential target in real-time. While the provided snippets mention experimental validation methods in the context of target identification oxfordglobal.commdpi.com, specific experimental data detailing the direct binding of this compound to validated targets were not extensively available within these results. Further experimental studies are crucial to definitively confirm the molecular targets of this compound and to fully understand the mechanisms underlying its preclinical activities.

Enzyme Kinetics and Inhibition Studies of this compound

Enzyme kinetics provides crucial insights into the mechanism of enzyme action and how compounds interact with enzymes, including the nature and potency of inhibition numberanalytics.comamericanpeptidesociety.org. Studies investigating the enzyme kinetics of this compound aim to elucidate how this compound affects the rate of enzyme-catalyzed reactions and to characterize the specific enzymes it interacts with. While comprehensive enzyme kinetic parameters such as Km, Vmax, and Ki for direct enzyme activity inhibition by this compound are not extensively detailed in the provided sources, research has explored its impact on enzyme systems involved in inflammatory pathways.

Characterization of this compound’s Interaction with Specific Enzyme Systems

Research indicates that this compound (PubChem CID 11307395) exerts anti-inflammatory effects, and part of its mechanism involves influencing key enzymes in inflammatory processes nih.govmdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org. Specifically, studies have shown that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages mdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org.

The anti-inflammatory activity of this compound, as evidenced by the reduction in TNF-α, IL-6, and NO production, is linked to this suppression of iNOS and COX-2 expression nih.govmdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org. This suggests that this compound's interaction with the cellular machinery controlling the expression levels of these enzymes is a key aspect of its biological activity.

Determination of Kinetic Parameters (e.g., Km, Vmax, Ki) in Relevant Enzyme Assays

Direct enzyme kinetic parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), and inhibition constant (Ki), which describe the affinity of an enzyme for its substrate, the maximum rate of catalysis, and the potency of a direct inhibitor, respectively, for this compound's interaction with purified iNOS or COX-2 enzymes are not provided in the available search results.

However, the provided research does report half-maximal inhibitory concentration (IC50) values for this compound's effect on the production of inflammatory mediators and the expression of iNOS and COX-2 in cellular assays nih.govmdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org. It is important to note that these IC50 values reflect the concentration of this compound required to achieve 50% inhibition of a cellular response (like mediator production or enzyme expression) rather than the direct inhibition of enzyme activity in a biochemical assay.

The reported IC50 values from the provided snippets are summarized in the table below. These values indicate the potency of this compound in a cellular context in reducing inflammation-related markers.

| Inflammatory Marker / Enzyme Expression | Cell Type | This compound IC50 Value | Citation |

| TNF-α production | LPS-stimulated cells | Not specified range | nih.govmdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org |

| IL-6 production | LPS-stimulated cells | Not specified range | nih.govmdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org |

| NO production | LPS-stimulated cells | Not specified range | mdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org |

| iNOS expression | LPS-stimulated cells | Not specified range | mdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org |

| COX-2 expression | LPS-stimulated cells | Not specified range | mdpi.compor-journal.comsigmaaldrich.comreddit.comuniprot.org |

Note: Specific numerical IC50 values for this compound were not consistently provided across the snippets, only mentions of its inhibitory effect and the existence of IC50 data.

These cellular IC50 values provide an indication of this compound's efficacy in a complex biological system, demonstrating its ability to modulate inflammatory pathways by affecting the expression of key enzymes like iNOS and COX-2. Further research involving isolated enzymes and detailed kinetic studies would be necessary to determine direct kinetic parameters (Km, Vmax, Ki) and fully characterize the nature of this compound's interaction with these or other specific enzyme targets.

Structure Activity Relationship Sar Studies and Analog Design

Elucidation of Structural Determinants for Rubiatriol’s Biological Activities

The elucidation of structural determinants for this compound's biological activities is an ongoing area of research. While comprehensive experimental SAR studies systematically modifying each part of the this compound structure and testing the resulting biological activity are not extensively detailed in the immediately available literature, computational studies provide initial insights into key structural features involved in its interactions with biological targets.

In silico studies investigating this compound's potential as an Angiotensin Converting Enzyme (ACE) inhibitor have utilized molecular docking and conformational analysis to understand its binding within the ACE ligand binding pocket (LBP) sciforum.netum.edu.mtum.edu.mtstudylib.net. These studies involve assessing how this compound fits into the enzyme's active site and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that occur between the molecule and the surrounding amino acids sciforum.net. Such analyses can highlight specific regions or functional groups on the this compound scaffold that are important for binding affinity to ACE sciforum.net.

Furthermore, this compound has been evaluated in computational assessments for its potential to inhibit Colibactin Synthetase ClbQ. Molecular docking studies identified this compound as a compound exhibiting favorable binding scores, suggesting potential inhibitory activity researchgate.net. Molecular dynamics simulations were also employed in this context to provide insights into the stability of the this compound-ClbQ complex and the conformational changes that occur upon binding researchgate.net. These computational approaches help to infer which parts of the this compound structure are likely involved in these interactions and contribute to the observed binding affinity.

While these computational studies offer valuable predictions and hypotheses regarding the structural determinants of this compound's activity against specific targets like ACE and ClbQ, detailed experimental validation through the synthesis and testing of systematically modified this compound derivatives would be necessary to definitively confirm these structural requirements.

Rational Design and Synthesis of this compound Analogues for Enhanced Activity and Selectivity

The rational design and synthesis of analogues based on a lead compound like this compound aim to improve its biological activity, selectivity, or pharmacokinetic properties. In the case of this compound, in silico methods have been employed to design novel structures with potentially enhanced activity against targets such as ACE sciforum.netum.edu.mtum.edu.mtstudylib.net.

Using this compound as a lead molecule, computational approaches have guided the creation of novel structures within the ACE ligand binding pocket sciforum.netum.edu.mtum.edu.mt. This de novo design process involves generating new molecular entities based on the interactions observed between this compound and the ACE LBP sciforum.netum.edu.mt. The generated molecular cohorts are then assessed for properties like binding affinity and compliance with parameters relevant to drug-likeness, such as Lipinski's Rule sciforum.netum.edu.mt. The highest-ranking molecules from these computational studies are identified as candidates for potential synthesis and in vitro validation sciforum.net.

While the in silico design of this compound analogues for ACE inhibition has been explored computationally sciforum.netum.edu.mtum.edu.mtstudylib.net, detailed reports on the experimental synthesis and biological evaluation of a wide range of this compound analogues specifically designed to probe SAR or enhance activity are not prominently featured in the search results. Research on other compounds from Rubia species, such as the rational design and synthesis of analogues of bicyclic hexapeptides like RA-VII for antitumor activity, demonstrates the application of analogue synthesis strategies within the Rubia genus, focusing on modifying core structures to explore SAR and improve cytotoxic activity nih.govnih.gov. However, this work pertains to a different class of compounds than this compound.

The computational design studies using this compound as a scaffold for generating novel ACE inhibitors represent a step towards the rational design of analogues, but the subsequent experimental synthesis and testing of these computationally designed compounds would be crucial to validate the predictions and advance the understanding of this compound's SAR.

Computational Modeling for SAR Prediction and Optimization of this compound-like Compounds

Computational modeling plays a significant role in predicting SAR and optimizing the structures of potential drug candidates, including this compound-like compounds. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are valuable tools in this process researchgate.nettnsroindia.org.innih.govlongdom.org.

For this compound, molecular docking has been used to predict its binding orientation and affinity to target proteins like ACE and Colibactin Synthetase ClbQ sciforum.netum.edu.mtum.edu.mtstudylib.netresearchgate.net. Docking studies provide static snapshots of potential binding poses and estimate binding scores based on various scoring functions sciforum.netresearchgate.net. For instance, in the study assessing inhibitors for ClbQ, this compound was found to have favorable docking scores researchgate.net.

Molecular dynamics simulations complement docking by providing a dynamic view of the ligand-protein interaction over time researchgate.net. These simulations can reveal the stability of the complex, conformational changes in the protein or ligand, and the strength and duration of specific interactions researchgate.net. Molecular dynamics simulations were performed for this compound in complex with ClbQ, showing reduced fluctuation of involved residues, indicative of a stable interaction researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build mathematical models that correlate structural descriptors of a set of compounds with their biological activities tnsroindia.org.innih.govlongdom.org. While general QSAR principles are well-established and applied in drug discovery tnsroindia.org.innih.govlongdom.org, specific QSAR studies focused on a series of this compound derivatives were not prominently found in the search results. However, QSAR methods have been applied to other compound classes from Rubia species, such as 2D- and 3D-QSAR studies on anti-tumor Rubiaceae-type cyclopeptides to understand the structural features important for their activity nih.gov. These studies demonstrate the applicability of QSAR approaches to natural products from the Rubia genus.

Computational modeling, particularly docking and molecular dynamics, has provided initial insights into how this compound might interact with specific biological targets. These in silico methods are valuable for generating hypotheses about SAR and guiding the design of new compounds for synthesis and testing, thereby contributing to the optimization of this compound-like structures for desired biological activities.

Compound Names and PubChem CIDs

Metabolic Fate and Advanced Analytical Characterization

In Vitro Metabolic Studies of Rubiatriol (e.g., liver microsomes, hepatocytes)

In vitro metabolic stability assays using liver microsomes and hepatocytes are crucial in drug discovery and development to predict a compound's in vivo behavior. nuvisan.comresearchgate.netdls.com These systems contain key drug-metabolizing enzymes, including cytochrome P450s (CYPs) and phase II enzymes like UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver. researchgate.netdls.comthermofisher.com Liver microsomes, derived from the endoplasmic reticulum, are rich in metabolic enzymes and are widely used for screening due to their accessibility and ease of preparation. researchgate.netdls.com Hepatocytes, as intact cells, offer a more physiologically relevant model as they contain the full complement of drug-metabolizing enzyme pathways and transporters. dls.comthermofisher.com

While the provided search results extensively discuss in vitro metabolism studies in general and the use of liver microsomes and hepatocytes for such studies, specific detailed findings on the in vitro metabolism of this compound itself in these systems are not explicitly provided. The results highlight the importance of these methods for understanding metabolic stability and predicting intrinsic clearance. nuvisan.comresearchgate.netthermofisher.comnih.gov

Development and Validation of High-Resolution Analytical Methods for this compound and its Metabolites (e.g., UPLC-QTOF-MS, HPLC)

High-resolution analytical methods are indispensable for the identification and characterization of this compound and its metabolites in complex biological matrices and plant extracts. Techniques such as Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and High-Performance Liquid Chromatography (HPLC) are widely employed for this purpose due to their selectivity, sensitivity, and speed. nih.gov

UPLC-QTOF-MS, in particular, has been demonstrated to be an effective tool for the determination of chemical constituents and metabolites in biological samples, offering advantages in terms of detection limits, throughput, and chromatographic resolution compared to traditional HPLC-MS. nih.govnih.gov This technique allows for accurate mass measurements and fragmentation pattern analysis, which are crucial for the tentative identification and structural characterization of unknown metabolites. nih.govnih.gov

Studies investigating the chemical constituents and metabolites of Rubia cordifolia have utilized UPLC/Q-TOF-MS to analyze extracts and biological samples. nih.govnih.govresearchgate.net This approach has enabled the identification of various compounds, including anthraquinones and their metabolites. nih.gov The use of UPLC-QTOF-MS coupled with informatics platforms can aid in the rapid identification and fragmentation analysis of metabolites. nih.govmdpi.com

This compound itself has been identified and characterized using techniques such as UPLC-UV-MS in studies analyzing Rubia cordifolia extracts. nih.govresearchgate.net The application of these advanced analytical methods is critical for comprehensive metabolic profiling and the identification of both parent compounds like this compound and their biotransformation products.

Future Research Directions and Translational Potential

Untapped Biological Pathways and Novel Mechanisms of Rubiatriol

Research into the biological activities of compounds from Rubia cordifolia suggests interaction with various physiological processes, including those related to anti-oxidation, anti-inflammation, immunomodulation, and potential antitumor effects mdpi.comresearchgate.net. While the source plant contains numerous components mdpi.comresearchgate.net, the specific biological pathways modulated by this compound itself are still areas requiring in-depth investigation. Future studies could focus on identifying novel molecular targets and elucidating the precise mechanisms through which this compound exerts its effects. For instance, research on other compounds from R. cordifolia has explored effects on pathways such as NF-kappa B signaling mdpi.com, suggesting potential areas for this compound investigation. Identifying these specific interactions at a molecular level is crucial for understanding its therapeutic potential and guiding further development. The exploration of untapped pathways could reveal novel applications or provide deeper insights into observed bioactivities.

Integration of Omics Technologies in this compound Research (e.g., metabolomics, proteomics for mechanistic insights)

The application of omics technologies, such as metabolomics and proteomics, offers powerful tools for gaining comprehensive mechanistic insights into the effects of compounds like this compound frontlinegenomics.comcreative-proteomics.com. Metabolomics, which involves the study of small molecule metabolites, can reveal changes in cellular metabolic pathways in response to this compound treatment metwarebio.com. By analyzing the metabolic profile, researchers can identify altered biochemical processes and potential biomarkers of activity. Proteomics, the large-scale study of proteins, can provide information on how this compound affects protein expression levels, post-translational modifications, and protein-protein interactions creative-proteomics.com. Integrating data from both metabolomics and proteomics allows for a more holistic understanding of the complex biological networks influenced by this compound creative-proteomics.com. This multi-omics approach can help to connect molecular-level changes to observed phenotypic effects, providing a detailed picture of this compound's mechanisms of action and potentially uncovering previously unknown biological roles.

Strategies for Enhancing this compound Bioavailability and Delivery in Preclinical Models

A critical aspect of translating the potential of compounds like this compound into therapeutic applications is addressing challenges related to bioavailability and effective delivery to target sites. Many natural compounds may have limited solubility or permeability, impacting their absorption and distribution in the body drug-dev.com. Future research should focus on developing strategies to enhance this compound's bioavailability in preclinical models. This could involve exploring various formulation approaches that have shown promise for improving the delivery of other poorly soluble compounds drug-dev.comfrontiersin.org. Potential strategies include the use of lipid-based formulations such as liposomes or self-nanoemulsifying drug delivery systems (SNEDDS), which can improve solubility and absorption drug-dev.comdrug-dev.com. Nanoparticle-based delivery systems also offer opportunities to enhance solubility, control release, and potentially target specific tissues or cells drug-dev.comfrontiersin.org. Chemical modifications or the use of excipients could also be investigated to improve its pharmacokinetic properties drug-dev.comnih.gov. Preclinical studies evaluating the efficacy of these delivery strategies are essential to determine their impact on this compound's absorption, distribution, metabolism, and excretion, paving the way for potential future clinical development nih.gov.

Q & A

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different cell lines or model organisms?

- Methodological Answer : Conduct meta-analyses of existing data to identify confounding variables (e.g., cell line genetic drift, assay conditions). Design comparative studies using standardized protocols across models. Apply contradiction analysis frameworks (e.g., TRIZ) to isolate variables like membrane permeability or metabolic degradation . Validate hypotheses via knock-in/knockout models or isotopic tracing .

Q. What computational strategies are effective for predicting this compound’s molecular targets and mechanisms of action?

- Methodological Answer : Use molecular docking (AutoDock, Schrödinger) to screen against target libraries (e.g., Protein Data Bank). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Integrate transcriptomic/proteomic data (RNA-seq, SILAC) to identify downstream pathways . Cross-reference with cheminformatics platforms (PubChem, ChEMBL) for structure-activity relationships .

Q. How should researchers design dose-response studies to account for this compound’s potential off-target effects?

- Methodological Answer : Establish a dose range spanning IC₅₀/EC₅₀ values from prior studies. Include high-content screening (HCS) to monitor cytotoxicity (e.g., LDH release, apoptosis markers). Use orthogonal assays (e.g., thermal shift assays for target engagement) to confirm specificity. Apply Hill slope analysis to distinguish primary vs. secondary effects .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound in longitudinal studies?

- Methodological Answer : Use mixed-effects models to account for intra-subject variability. Apply survival analysis (Kaplan-Meier curves, Cox regression) for time-to-event data. For omics datasets, employ longitudinal clustering (e.g., maSigPro) or Gaussian processes to model temporal trends . Validate with false discovery rate (FDR) correction for multi-omics integration .

Data Management and Reproducibility

Q. How can researchers ensure data integrity when reporting contradictory findings in this compound studies?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets (spectra, dose-response curves) in repositories like Zenodo or Figshare. Use version-controlled electronic lab notebooks (e.g., LabArchives) to track experimental iterations. Disclose all deviations from protocols in supplementary materials .

Q. What guidelines should be followed for replicating this compound’s in vivo pharmacokinetic profiles?

- Methodological Answer : Standardize animal models (age, sex, strain) and dosing regimens (oral vs. IV). Use LC-MS/MS for plasma/tissue quantification with internal standards (e.g., deuterated analogs). Report pharmacokinetic parameters (Cₘₐₓ, t₁/₂, AUC) using non-compartmental analysis (Phoenix WinNonlin). Cross-validate with microsampling techniques to reduce animal use .

Ethical and Methodological Frameworks

How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to this compound research questions?

- Methodological Answer :

- Feasible : Assess resource availability (e.g., synthetic feasibility, assay accessibility).

- Interesting : Align with gaps in mechanistic understanding (e.g., this compound’s role in oxidative stress pathways).

- Novel : Explore understudied targets (e.g., non-canonical kinases) or combination therapies.

- Ethical : Comply with animal welfare (ARRIVE guidelines) and data-sharing policies.

- Relevant : Link to disease models with unmet therapeutic needs (e.g., chemotherapy-resistant cancers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.